(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a furan ring substituted with dichlorophenyl, and a quinoline moiety. Its structural complexity and functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with dichlorophenyl. This can be achieved through a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.
Next, the cyano group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the furan derivative with a cyanide source, such as sodium cyanide, under basic conditions. The resulting intermediate is then coupled with quinoline-8-amine through a condensation reaction, forming the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and quinoline moiety are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the furan ring and dichlorophenyl group may facilitate interactions with cellular membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide
- (2Z)-2-cyano-3-[5-(2,5-difluorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide
- (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-8-yl)prop-2-enamide
Uniqueness
The uniqueness of (2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of both the cyano group and quinoline moiety provides a distinct reactivity profile, making it a valuable compound for various chemical and biological applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C23H13Cl2N3O2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11- |
InChI Key |
WRDKBSLEHFRKGG-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.